molecular formula C64H104Br2N2O2 B12929917 6,6'-Dibromo-1,1'-bis(4-decyltetradecyl)-[3,3'-biindolinylidene]-2,2'-dione

6,6'-Dibromo-1,1'-bis(4-decyltetradecyl)-[3,3'-biindolinylidene]-2,2'-dione

Cat. No.: B12929917
M. Wt: 1093.3 g/mol
InChI Key: MXELPTSBPANGEI-GZYRCYOKSA-N
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Description

6,6’-Dibromo-1,1’-bis(4-decyltetradecyl)-[3,3’-biindolinylidene]-2,2’-dione is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by the presence of bromine atoms and long alkyl chains, which contribute to its distinct chemical behavior.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,6’-Dibromo-1,1’-bis(4-decyltetradecyl)-[3,3’-biindolinylidene]-2,2’-dione typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as indoline derivatives and brominating agents.

    Bromination: The indoline derivatives undergo bromination using bromine or other brominating agents under controlled conditions to introduce bromine atoms at specific positions.

    Alkylation: The brominated intermediates are then subjected to alkylation reactions with decyltetradecyl groups to form the desired compound.

    Purification: The final product is purified using techniques such as column chromatography or recrystallization to obtain a high-purity compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction steps but optimized for higher yields and efficiency. The use of automated reactors and continuous flow processes can enhance the scalability of the production.

Chemical Reactions Analysis

Types of Reactions

6,6’-Dibromo-1,1’-bis(4-decyltetradecyl)-[3,3’-biindolinylidene]-2,2’-dione can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its oxidation state and functional groups.

    Coupling Reactions: It can undergo coupling reactions with other aromatic compounds to form larger, more complex structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used under mild conditions.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups, while coupling reactions can produce extended aromatic systems.

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6,6’-Dibromo-1,1’-bis(4-decyltetradecyl)-[3,3’-biindolinylidene]-2,2’-dione stands out due to its specific combination of bromine atoms and long alkyl chains, which impart unique electronic and steric properties. These characteristics make it particularly valuable in applications requiring stable, electron-deficient materials.

Properties

Molecular Formula

C64H104Br2N2O2

Molecular Weight

1093.3 g/mol

IUPAC Name

(3Z)-6-bromo-3-[6-bromo-1-(4-decyltetradecyl)-2-oxoindol-3-ylidene]-1-(4-decyltetradecyl)indol-2-one

InChI

InChI=1S/C64H104Br2N2O2/c1-5-9-13-17-21-25-29-33-39-53(40-34-30-26-22-18-14-10-6-2)43-37-49-67-59-51-55(65)45-47-57(59)61(63(67)69)62-58-48-46-56(66)52-60(58)68(64(62)70)50-38-44-54(41-35-31-27-23-19-15-11-7-3)42-36-32-28-24-20-16-12-8-4/h45-48,51-54H,5-44,49-50H2,1-4H3/b62-61-

InChI Key

MXELPTSBPANGEI-GZYRCYOKSA-N

Isomeric SMILES

CCCCCCCCCCC(CCCCCCCCCC)CCCN1C2=C(C=CC(=C2)Br)/C(=C/3\C4=C(C=C(C=C4)Br)N(C3=O)CCCC(CCCCCCCCCC)CCCCCCCCCC)/C1=O

Canonical SMILES

CCCCCCCCCCC(CCCCCCCCCC)CCCN1C2=C(C=CC(=C2)Br)C(=C3C4=C(C=C(C=C4)Br)N(C3=O)CCCC(CCCCCCCCCC)CCCCCCCCCC)C1=O

Origin of Product

United States

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